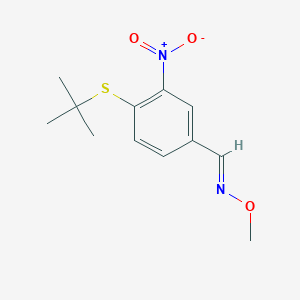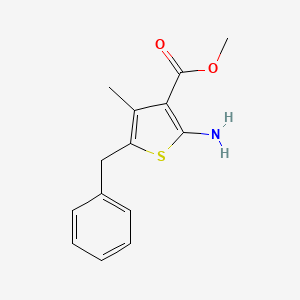![molecular formula C13H11ClFN3O B3123061 N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 303997-41-3](/img/structure/B3123061.png)
N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide
概要
説明
N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinecarboximidamide core with a 2-chloro-6-fluorobenzyl group attached via an oxygen atom, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-pyridinecarboximidamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-fluorobenzyl chloride and 3-pyridinecarboximidamide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain high yields of the compound. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboximidamides, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl bromide
- 2-chloro-6-fluorobenzyl alcohol
- 2-chloro-4-fluorobenzyl bromide
Uniqueness
N’-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide is unique due to its specific combination of a pyridinecarboximidamide core with a 2-chloro-6-fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-11-4-1-5-12(15)10(11)8-19-18-13(16)9-3-2-6-17-7-9/h1-7H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDPAZUIKKMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=C(C2=CN=CC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CN=CC=C2)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(methylanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3122987.png)
![(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one](/img/structure/B3122992.png)
![4-[(methylanilino)methyl]-1(2H)-phthalazinone](/img/structure/B3122997.png)
![2,2,2-trichloro-1-{4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B3123005.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123024.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123031.png)
![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)
![2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate](/img/structure/B3123059.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)




